molecular formula C25H21N5O4S B2765044 N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243013-24-2

N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2765044
CAS RN: 1243013-24-2
M. Wt: 487.53
InChI Key: WOOCQPCSZWIUIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thieno[2,3-d]pyrimidine core, introduction of the oxadiazole ring, and attachment of the phenyl and methyl groups. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of this compound is C22H29N4O2S, with an average mass of 413.556 Da. It contains six hydrogen bond acceptors and two hydrogen bond donors. The predicted logP value is 3.82, indicating moderate lipophilicity .


Physical And Chemical Properties Analysis

  • Persistence Time : Approximately 3,840 hours

Scientific Research Applications

Anticancer Activity

Several studies have been conducted on derivatives similar to the specified compound, showing promising anticancer properties. For instance, the design and synthesis of certain acetamide derivatives have shown appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as new anticancer agents. This indicates a broader interest in thienopyrimidine and oxadiazole derivatives for their anticancer activities (Al-Sanea et al., 2020; Vinayak et al., 2014).

Antimicrobial and Antifungal Effects

Compounds with structures similar to the specified compound have also been investigated for their antimicrobial and antifungal properties. For example, novel thienopyrimidine linked rhodanine derivatives have been prepared and demonstrated significant antibacterial and antifungal potency, providing a basis for further exploration of these compounds as antimicrobial agents (Kerru et al., 2019).

Antioxidant Activity

Research into the antioxidant properties of related compounds has shown that certain derivatives exhibit significant radical scavenging activities. This research suggests the potential for these compounds to be developed into effective antioxidant agents (Kotaiah et al., 2012).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-14-6-4-5-7-18(14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOCQPCSZWIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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